molecular formula C19H20N4 B1297300 Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane CAS No. 3708-68-7

Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane

Cat. No.: B1297300
CAS No.: 3708-68-7
M. Wt: 304.4 g/mol
InChI Key: BMTYNKWFBUDWAH-UHFFFAOYSA-N
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Description

Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. This compound, in particular, is characterized by the presence of two benzimidazole rings substituted with methyl groups at the 5 and 6 positions, connected through a methylene bridge.

Biochemical Analysis

Biochemical Properties

Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with DNA topoisomerase I, where this compound acts as an inhibitor, interfering with the enzyme’s ability to manage DNA supercoiling during replication and transcription . This interaction is crucial for its cytotoxic effects on certain cancer cell lines.

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, this compound can alter gene expression profiles, leading to the downregulation of anti-apoptotic genes and upregulation of pro-apoptotic genes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the minor groove of DNA, stabilizing the DNA-topoisomerase I complex and preventing the re-ligation of DNA strands . This inhibition leads to DNA damage and subsequent cell death. Furthermore, this compound can inhibit other enzymes involved in DNA repair, enhancing its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as tumor growth inhibition . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal therapeutic dosage to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that contribute to its therapeutic effects. Additionally, this compound can affect metabolic flux and alter metabolite levels, impacting cellular energy balance and redox status.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus, where it can exert its effects on DNA and other nuclear components. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity. It is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The subcellular localization of this compound is essential for its role in modulating gene expression and inducing apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane typically involves the condensation of 5,6-dimethyl-1H-benzo[d]imidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two benzimidazole units. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing any functional groups present on the benzimidazole rings.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole rings, particularly at the positions ortho and para to the nitrogen atoms. .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole rings.

Scientific Research Applications

Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its interactions with biological targets such as enzymes and receptors.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is unique due to its dual benzimidazole structure connected by a methylene bridge, which enhances its stability and potential for diverse chemical modifications. This structure also contributes to its enhanced biological activity compared to simpler benzimidazole derivatives.

Properties

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-10-5-14-15(6-11(10)2)21-18(20-14)9-19-22-16-7-12(3)13(4)8-17(16)23-19/h5-8H,9H2,1-4H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTYNKWFBUDWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CC3=NC4=C(N3)C=C(C(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328879
Record name Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3708-68-7
Record name Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-METHYLENEBIS(5,6-DIMETHYLBENZIMIDAZOLE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane interact with DNA topoisomerase I?

A1: While the exact mechanism of interaction isn't detailed in the research [], the study demonstrates that this compound exhibits significant inhibitory activity against DNA topoisomerase I. [] This suggests the compound likely interferes with the enzyme's ability to relax DNA supercoiling, a crucial process for DNA replication and transcription. Further research is needed to elucidate the precise binding site and mechanism of inhibition.

Q2: What is the impact of the methyl substitutions on the activity of this compound?

A2: The research paper investigates the structure-activity relationship of various bis-benzimidazole derivatives. [] While this compound shows significant activity against DNA topoisomerase I, its close analog, Bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane, displays even stronger inhibition and cytotoxicity against cancer cell lines. [] This suggests that the presence and position of methyl groups on the benzimidazole rings influence the compound's activity, potentially by altering its binding affinity to the target enzyme.

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